3-(Cyanomethyl)-2,4,5-trimethylthiophene
CAS No.: 112440-49-0
Cat. No.: VC20816609
Molecular Formula: C9H11NS
Molecular Weight: 165.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112440-49-0 |
|---|---|
| Molecular Formula | C9H11NS |
| Molecular Weight | 165.26 g/mol |
| IUPAC Name | 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile |
| Standard InChI | InChI=1S/C9H11NS/c1-6-7(2)11-8(3)9(6)4-5-10/h4H2,1-3H3 |
| Standard InChI Key | GVRRCQCZKOPGDZ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1CC#N)C)C |
| Canonical SMILES | CC1=C(SC(=C1CC#N)C)C |
Introduction
Chemical Identity and Structure
3-(Cyanomethyl)-2,4,5-trimethylthiophene is an organic compound built around a five-membered aromatic heterocycle containing sulfur. Its structure features three methyl groups at positions 2, 4, and 5 of the thiophene ring, along with a cyanomethyl group (-CH₂CN) at position 3. This unique arrangement creates a molecule with both hydrophobic elements from the methyl groups and a reactive nitrile functionality from the cyanomethyl group .
The compound contains a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of the cyanomethyl group introduces a nitrile functional group (-C≡N) attached to a methylene (-CH₂-) bridge, enhancing its reactivity and potential applications in organic synthesis . The three methyl groups positioned at the 2, 4, and 5 positions of the thiophene ring contribute significantly to its hydrophobic nature and influence its electronic properties, making it suitable for various chemical reactions .
Basic Identification Data
The compound can be identified through several standard identifiers and parameters as outlined in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 112440-49-0 |
| Molecular Formula | C₉H₁₁NS |
| Molecular Weight | 165.26 g/mol |
| Primary IUPAC Name | 3-(Cyanomethyl)-2,4,5-trimethylthiophene |
| Form | Powder to crystal |
| Color | White to Orange to Green |
Table 1: Basic identification parameters of 3-(Cyanomethyl)-2,4,5-trimethylthiophene
Nomenclature and Alternative Names
The compound is known by several synonyms in chemical literature and commercial contexts. These alternative names often reflect different aspects of its chemical structure or naming conventions.
Common Synonyms
3-(Cyanomethyl)-2,4,5-trimethylthiophene is also referred to by the following synonyms:
-
Cyanomethyltrimethylthophene
-
2,4,5-Trimethylthiophene-3-acetonitrile
-
2,4,5-Trimethyl-3-thiopheneacetonitrile
-
4-(Cyanomethyl)-2,3,5-trimethylthiophene
-
2,4,5-Trimethyl-3-(cyanomethyl)thiophene
-
3-Thiopheneacetonitrile, 2,4,5-trimethyl-
This variety of names reflects different systematic naming approaches and highlights the compound's functional groups in different ways.
Physical and Chemical Properties
3-(Cyanomethyl)-2,4,5-trimethylthiophene exhibits specific physical and chemical properties that determine its behavior in different environments and reactions. These properties are crucial for understanding its potential applications and handling requirements.
Physical Properties
The physical properties of the compound are summarized in Table 2.
| Property | Value |
|---|---|
| Melting Point | 66°C |
| Boiling Point | 130°C at 0.7 mm Hg |
| Density | 1.073±0.06 g/cm³ (Predicted) |
| Appearance | Powder to crystal |
| Color | White to Orange to Green |
| Solubility | Soluble in Methanol |
Table 2: Physical properties of 3-(Cyanomethyl)-2,4,5-trimethylthiophene
Chemical Properties and Reactivity
The chemical structure of 3-(Cyanomethyl)-2,4,5-trimethylthiophene suggests several reactive sites and properties:
-
The nitrile group (-C≡N) in the cyanomethyl substituent is an electron-withdrawing group that can participate in various chemical reactions, including hydrolysis to form carboxylic acids, reduction to form amines, and nucleophilic additions .
-
The thiophene ring, being aromatic, can undergo electrophilic aromatic substitution reactions, although the presence of the three methyl groups and the cyanomethyl group may influence reactivity and regioselectivity .
-
The methyl groups at positions 2, 4, and 5 contribute to the hydrophobic nature of the molecule and can potentially undergo oxidation reactions .
-
The molecule likely exhibits moderate stability under standard conditions but may be sensitive to strong acids or bases due to the presence of the nitrile group .
| Supplier/Reference | Quantity | Price (€) |
|---|---|---|
| IN-DA003EQ8 | 100mg | 58.00 |
| IN-DA003EQ8 | 250mg | 70.00 |
| IN-DA003EQ8 | 1g | 127.00 |
| IN-DA003EQ8 | 5g | 309.00 |
| 54-OR938038 | 100mg | 69.00 |
| 54-OR938038 | 250mg | 86.00 |
| 54-OR938038 | 1g | 184.00 |
| 54-OR938038 | 5g | 805.00 |
| 3B-C1228 | 1g | 143.00 |
| 3B-C1228 | 5g | 470.00 |
Table 3: Commercial pricing for 3-(Cyanomethyl)-2,4,5-trimethylthiophene from selected suppliers
Additionally, the compound is available from multiple global suppliers, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume